3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride
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Overview
Description
3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.73 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl derivatives .
Scientific Research Applications
3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride
- 2-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride
Uniqueness
3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain chemical reactions and industrial processes .
Properties
IUPAC Name |
3-(2-methoxyethylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)17(11,14)15/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTHTMQVVZOTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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